molecular formula C29H28Cl2N4O7S B12810991 1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 94159-06-5

1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B12810991
CAS No.: 94159-06-5
M. Wt: 647.5 g/mol
InChI Key: JCMYEBPPMIUWCN-UHFFFAOYSA-N
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Description

1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound It is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and multiple functional groups including amino, chloroacetyl, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves multiple steps. The process typically begins with the preparation of the anthracene core, followed by the introduction of the amino and sulfonic acid groups. The chloroacetyl groups are then added through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The chloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-((3,5-bis(((acetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid: Similar structure but lacks the chloroacetyl groups.

    1-Amino-4-((3,5-bis(((bromoacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid: Contains bromoacetyl groups instead of chloroacetyl groups.

Uniqueness

The presence of chloroacetyl groups in 1-Amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid makes it unique. These groups enhance its reactivity and potential for forming covalent bonds with biological targets, which can be advantageous in therapeutic applications .

Properties

CAS No.

94159-06-5

Molecular Formula

C29H28Cl2N4O7S

Molecular Weight

647.5 g/mol

IUPAC Name

1-amino-4-[3,5-bis[[(2-chloroacetyl)amino]methyl]-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C29H28Cl2N4O7S/c1-13-18(11-33-22(36)9-30)14(2)27(15(3)19(13)12-34-23(37)10-31)35-20-8-21(43(40,41)42)26(32)25-24(20)28(38)16-6-4-5-7-17(16)29(25)39/h4-8,35H,9-12,32H2,1-3H3,(H,33,36)(H,34,37)(H,40,41,42)

InChI Key

JCMYEBPPMIUWCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CNC(=O)CCl)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C)CNC(=O)CCl

Origin of Product

United States

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